
1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide, also known as BOIH, is a synthetic compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. BOIH belongs to the class of bis-indolyl hydrazide compounds, which have been reported to have anticancer, antibacterial, and antifungal properties.
Mécanisme D'action
The mechanism of action of 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide is not fully understood. However, studies have suggested that 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide induces apoptosis in cancer cells by activating the caspase pathway. 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide has also been reported to inhibit bacterial growth by disrupting the bacterial cell membrane and inhibiting bacterial DNA synthesis.
Biochemical and Physiological Effects:
1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide has been found to have several biochemical and physiological effects. Studies have shown that 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide inhibits cell proliferation and induces apoptosis in cancer cells. 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide has also been reported to inhibit bacterial growth and biofilm formation. Additionally, 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide is its potential use as a therapeutic agent for cancer and bacterial infections. 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide is also relatively easy to synthesize and purify, making it an attractive compound for laboratory experiments. However, one of the limitations of 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide.
Orientations Futures
There are several future directions for the study of 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide. One potential area of research is the development of 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide analogs with improved solubility and bioavailability. Additionally, more research is needed to understand the mechanism of action of 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide and its potential side effects. Another area of research is the use of 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide as a potential therapeutic agent for other diseases, such as fungal infections and inflammatory disorders.
Conclusion:
In conclusion, 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide is a synthetic compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide exhibits anticancer, antibacterial, and antifungal properties and has several biochemical and physiological effects. While there are limitations to the use of 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide, its potential as a therapeutic agent makes it an attractive compound for future research.
Méthodes De Synthèse
The synthesis of 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide involves the reaction of 5-methyl-2-oxoindole-3-carboxylic acid hydrazide with heptanedione in the presence of acetic acid. The reaction yields 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide as a yellow crystalline solid with a melting point of 280-282°C. The purity of 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide can be confirmed using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide has been extensively studied for its potential therapeutic applications. Studies have shown that 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide exhibits anticancer activity by inducing apoptosis in cancer cells. 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide has also been reported to have antibacterial activity against Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. Additionally, 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide has been found to have antifungal activity against Candida albicans.
Propriétés
Nom du produit |
1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide |
|---|---|
Formule moléculaire |
C25H26N6O4 |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
1-N//',7-N//'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide |
InChI |
InChI=1S/C25H26N6O4/c1-14-8-10-18-16(12-14)22(24(34)26-18)30-28-20(32)6-4-3-5-7-21(33)29-31-23-17-13-15(2)9-11-19(17)27-25(23)35/h8-13H,3-7H2,1-2H3,(H,28,32)(H,29,33)(H,26,30,34)(H,27,31,35) |
Clé InChI |
WGVUZIKEJUJEMW-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC2=C(C(=O)N=C2C=C1)NNC(=O)CCCCCC(=O)NNC3=C4C=C(C=CC4=NC3=O)C |
SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)NNC(=O)CCCCCC(=O)NNC3=C4C=C(C=CC4=NC3=O)C |
SMILES canonique |
CC1=CC2=C(C(=O)N=C2C=C1)NNC(=O)CCCCCC(=O)NNC3=C4C=C(C=CC4=NC3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



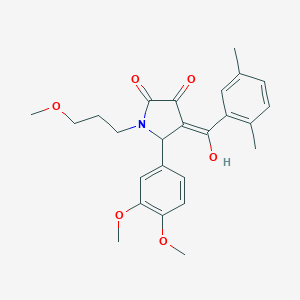
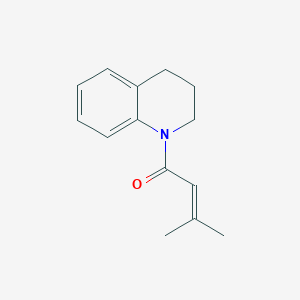
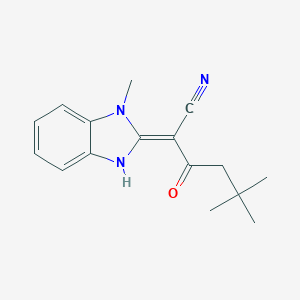

![[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254939.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254942.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254943.png)
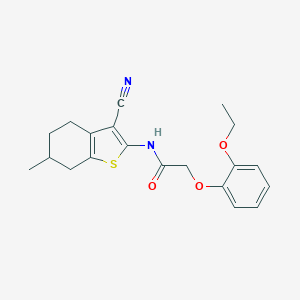
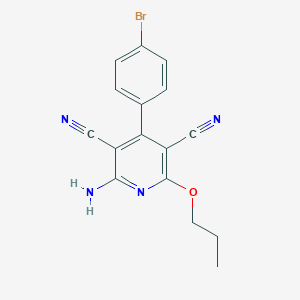

![1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B254950.png)

![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B254952.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254955.png)